

Efficacy of Amisulbrom in Comparison to Other Group 21 Fungicides: A Comprehensive Guide

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the efficacy of **Amisulbrom** and other prominent Group 21 fungicides. The information is curated from various experimental studies to assist researchers and professionals in drug development in making informed decisions.

Overview of Group 21 Fungicides

Group 21 fungicides, classified by the Fungicide Resistance Action Committee (FRAC), are known as Quinone inside Inhibitors (QiI). Their mode of action involves the inhibition of mitochondrial respiration in fungi by binding to the Qi site of the cytochrome bc1 complex (Complex III) in the electron transport chain.[1][2][3] This disruption of energy production is lethal to the target pathogens. This class of fungicides is particularly effective against Oomycetes.[1] Key active ingredients within this group include **Amisulbrom**, Cyazofamid, Fenpicoxamid, and Florylpicoxamid.[4]

Comparative Efficacy Analysis Amisulbrom

Amisulbrom demonstrates high efficacy against Oomycete pathogens, particularly Phytophthora infestans (late blight) in potatoes and Plasmopara viticola (downy mildew) in grapes.[1][5] Field trials have consistently shown its excellent preventative activity against leaf, stem, and tuber blight in potatoes.[1] Studies have indicated that **Amisulbrom** provides significant disease control, leading to increased marketable yields.[6]



Cyazofamid

Cyazofamid is another potent Group 21 fungicide effective against Oomycete diseases.[7][8] It has demonstrated excellent preventative activity against Phytophthora infestans on tomatoes and Pseudoperonospora cubensis on cucumbers.[8] Research has shown that Cyazofamid can significantly reduce the severity of downy mildew in greenhouse cucumbers.[9][10] Crossresistance between **amisulbrom** and cyazofamid has been detected.[11]

Fenpicoxamid

Fenpicoxamid, a picolinamide fungicide, is particularly effective against ascomycete fungi, with strong activity against Zymoseptoria tritici, the causal agent of Septoria tritici blotch in wheat. [12][13] Greenhouse and field trials have demonstrated its robust control of this significant cereal pathogen.[12][14] Importantly, fenpicoxamid does not exhibit cross-resistance with strobilurin and azole fungicides, making it a valuable tool for resistance management.[12]

Florylpicoxamid

Florylpicoxamid, a second-generation picolinamide, exhibits a broad spectrum of activity against various plant pathogenic fungi within the Ascomycota and Basidiomycota phyla.[15] It is highly potent against Zymoseptoria tritici and also shows strong efficacy against gray mold (Botrytis cinerea).[16] Florylpicoxamid has demonstrated both protective and curative activity and does not show cross-resistance with QoI, methyl benzimidazole carbamates, or succinate dehydrogenase inhibitors.[16]

Data Presentation

Table 1: Efficacy of Amisulbrom against Phytophthora infestans in Potato



Treatment	Application Rate	Disease Control (%)	Yield (t/ha)	Reference
Amisulbrom 20% SC	0.5 L/ha	94 (Stem Blight)	-	[1]
Amisulbrom + Mancozeb	0.5 L/ha + 2.0 kg/ha	-	-	[17]
Untreated Control	-	0	-	[1]

Table 2: Efficacy of Cyazofamid against Cucumber

Downy Mildew (Pseudoperonospora cubensis)

Treatment	Application Rate	Disease Control (%)	Reference
Cyazofamid (Ranman® SC 400)	0.4 ml/1000L	75.77	[9]
Cyazofamid (Ranman® SC 400)	0.3 ml/1000L	68.48	[9]
Cyazofamid (Ranman SC 10%)	1.5 ml/L	87.4	[10]
Untreated Control	-	0	[9]

Table 3: Efficacy of Fenpicoxamid against Zymoseptoria tritici in Wheat



Treatment	Application Rate	Disease Control (%)	EC80 (g a.i./ha)	Reference
Fenpicoxamid	100 g a.i./ha	82 (mean)	<33 (protectant)	[12][18]
Fluxapyroxad	-	Matched by Fenpicoxamid	-	[12]
Untreated Control	-	0	-	[13]

Table 4: Efficacy of Florylpicoxamid against Botrytis

cinerea

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Parameter	EC50 (µg/ml)	Reference		
Mycelial Growth	0.051 ± 0.0072	[16]		
Sclerotium Germination	0.012 ± 0.0069	[16]		
Germ Tube Elongation	0.019 ± 0.0041	[16]		
Conidial Germination	0.0062 ± 0.0007	[16]		

Experimental ProtocolsIn Vitro Fungicide Efficacy Screening for Oomycetes

A common method for evaluating fungicide efficacy in vitro is the amended agar medium (AAM) assay.[19][20]

- Medium Preparation: A suitable culture medium (e.g., rye-agar) is prepared and autoclaved.
 [21]
- Fungicide Amendment: The fungicide to be tested is dissolved in a suitable solvent and added to the molten agar at various concentrations.[19]
- Plating: The amended agar is poured into petri dishes.



- Inoculation: Mycelial plugs from an actively growing culture of the target oomycete (e.g., Phytophthora infestans) are placed on the center of the agar plates.[19]
- Incubation: The plates are incubated in the dark at a controlled temperature (e.g., 20°C).[19]
- Data Collection: The radial growth of the mycelium is measured at regular intervals.[21]
- Analysis: The effective concentration required to inhibit growth by 50% (EC50) is calculated by comparing the growth in amended plates to the untreated control.[19]

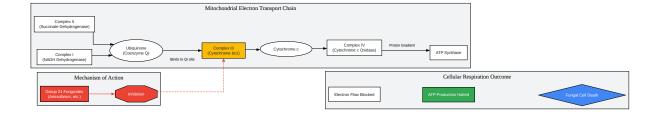
In Vivo Fungicide Efficacy Evaluation for Late Blight of Potato

Field or greenhouse trials are essential for assessing fungicide performance under more realistic conditions.[22][23]

- Plant Material: A susceptible potato cultivar is planted in a randomized complete block design.[22]
- Fungicide Application: Fungicides are applied as foliar sprays at specified rates and intervals. A non-treated control group is included for comparison.[22]
- Inoculation: Plants are artificially inoculated with a suspension of Phytophthora infestans sporangia, or natural infection is allowed to occur.[24]
- Environmental Conditions: Conditions conducive to disease development (high humidity, moderate temperatures) are maintained.[24]
- Disease Assessment: The severity of late blight on leaves and stems is periodically
 assessed using a standardized rating scale. The Area Under the Disease Progress Curve
 (AUDPC) can be calculated to represent the cumulative disease intensity over time.[22]
- Yield Assessment: At the end of the season, potato tubers are harvested, and the total and marketable yields are determined. The incidence of tuber blight is also assessed.[1]
- Statistical Analysis: Data on disease severity and yield are subjected to statistical analysis (e.g., ANOVA) to determine significant differences between treatments.



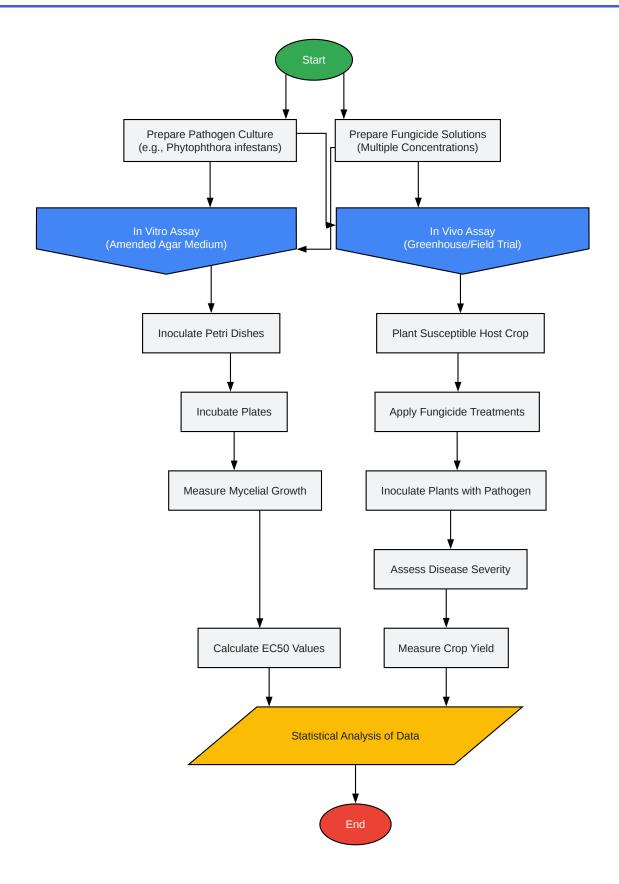
Mandatory Visualization



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Caption: Signaling pathway of Group 21 (QiI) fungicides inhibiting mitochondrial respiration.





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